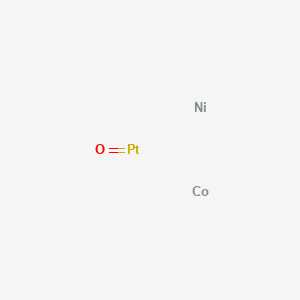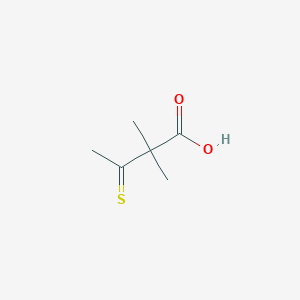silane CAS No. 226986-87-4](/img/structure/B14244348.png)
Dichloro[(3S)-3,7-dimethyloctyl](3-methylbutyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro(3S)-3,7-dimethyloctylsilane is an organosilicon compound characterized by the presence of two chlorine atoms attached to a silicon atom, which is further bonded to a (3S)-3,7-dimethyloctyl group and a 3-methylbutyl group
Métodos De Preparación
The synthesis of Dichloro(3S)-3,7-dimethyloctylsilane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond in the presence of a catalyst. Common catalysts for this reaction include chloroplatinic acid and other platinum complexes. The reaction is usually carried out at room temperature, and the yield can be optimized by adjusting the molar ratios of the reactants and the reaction conditions .
Análisis De Reacciones Químicas
Dichloro(3S)-3,7-dimethyloctylsilane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as alcohols, amines, or thiols, leading to the formation of siloxanes, silanes, or other organosilicon compounds.
Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and hydrochloric acid. This reaction is often catalyzed by acids or bases.
Aplicaciones Científicas De Investigación
Dichloro(3S)-3,7-dimethyloctylsilane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and polymers. Its reactivity with nucleophiles makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used to modify surfaces of biological materials, enhancing their properties for specific applications such as drug delivery or tissue engineering.
Mecanismo De Acción
The mechanism of action of Dichloro(3S)-3,7-dimethyloctylsilane involves the formation of siloxane bonds through hydrolysis and condensation reactions. The silicon atom in the compound acts as a central hub, facilitating the formation of stable, cross-linked networks. These networks enhance the mechanical strength and thermal stability of the materials in which the compound is used .
Comparación Con Compuestos Similares
Dichloro(3S)-3,7-dimethyloctylsilane can be compared with other chlorosilanes such as:
Dichlorodimethylsilane: Similar in reactivity but differs in the organic groups attached to the silicon atom.
Trichlorosilane: Contains three chlorine atoms and is used primarily in the semiconductor industry.
Methyltrichlorosilane: Used in the production of silicone polymers and has different reactivity due to the presence of a methyl group.
These comparisons highlight the unique structural features and reactivity of Dichloro(3S)-3,7-dimethyloctylsilane, making it a valuable compound for various applications.
Propiedades
Número CAS |
226986-87-4 |
|---|---|
Fórmula molecular |
C15H32Cl2Si |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
dichloro-[(3S)-3,7-dimethyloctyl]-(3-methylbutyl)silane |
InChI |
InChI=1S/C15H32Cl2Si/c1-13(2)7-6-8-15(5)10-12-18(16,17)11-9-14(3)4/h13-15H,6-12H2,1-5H3/t15-/m0/s1 |
Clave InChI |
BFIZOHXTOFVJIT-HNNXBMFYSA-N |
SMILES isomérico |
C[C@@H](CCCC(C)C)CC[Si](CCC(C)C)(Cl)Cl |
SMILES canónico |
CC(C)CCCC(C)CC[Si](CCC(C)C)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


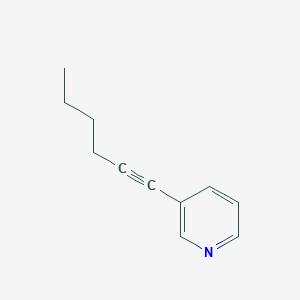
![2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14244266.png)

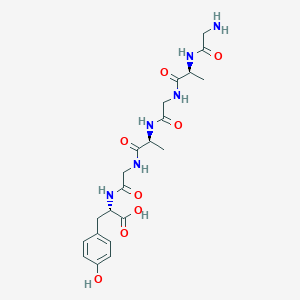
![4-[2-Ethyl-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14244297.png)
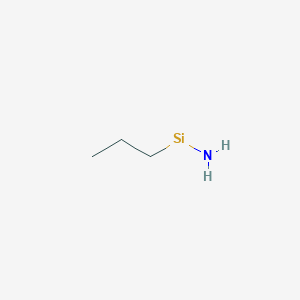
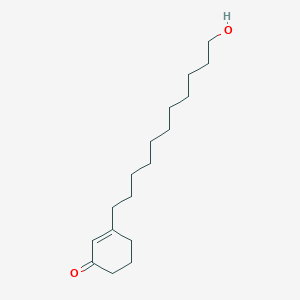
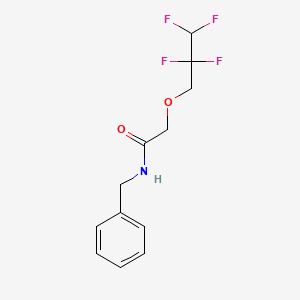
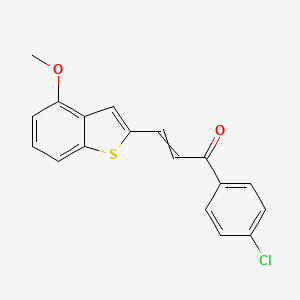
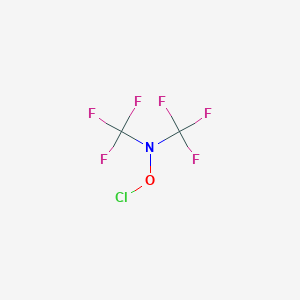
![4-[2-(Pyridin-2(1H)-ylidene)-1,2-dihydro-3H-indol-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14244329.png)

